molecular formula C17H14N2O2 B13900425 2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione

2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione

Cat. No.: B13900425
M. Wt: 278.30 g/mol
InChI Key: ZSDVEOWXSGHRAD-UHFFFAOYSA-N
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Description

2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione is a heterocyclic compound with the molecular formula C17H14N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione typically involves the condensation of benzylamine with benzaldehyde to form an imine intermediate, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis or repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-benzyl-5-phenyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C17H14N2O2/c20-16-15(13-9-5-2-6-10-13)17(21)19-14(18-16)11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,18,19,20,21)

InChI Key

ZSDVEOWXSGHRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=O)C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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